molecular formula C18H18ClNO5S B2367230 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327168-55-7

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

Cat. No. B2367230
CAS RN: 1327168-55-7
M. Wt: 395.85
InChI Key: QZZUOTFJJFCTJJ-ATVHPVEESA-N
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate, also known as MCPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Polymer Science and Chemistry

  • Development of Polymeric Amino Protecting Groups : The compound was involved in the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, highlighting its role in polymer science for protecting amino groups during synthesis (Gormanns & Ritter, 1994).

  • Photochromic Properties in Polymers : Research shows its use in the creation of photochromic polymers. Methylacrylate monomers containing azobenzene groups with this compound demonstrated photochromic properties, which are significant in materials science (Ortyl, Janik & Kucharski, 2002).

  • Applications in Leather Industry : Its role in the synthesis of copoly(4-chlorophenyl acrylate-methyl acrylate) for use in the leather industry, particularly in coatings, demonstrates its industrial applications (Thamizharasi, Srinivas, Sulochana & Reddy, 1999).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Polycyclic Indole Derivatives : Its use in the synthesis of polycyclic indoles via aza-Morita–Baylis–Hillman reaction is noted, contributing to medicinal chemistry and organic synthesis (Gao, Xu & Shi, 2015).

  • Development of Herbicidal Compounds : The compound is involved in the synthesis of vinylogous sulfonylureas, a new class of acetohydroxyacid synthase inhibitors with herbicidal activity (Mcfadden, Huppatz & Kennard, 1993).

Materials Science

  • Synthesis of Low Surface Energy Emulsions : Its involvement in the synthesis of fluorinated acrylate emulsions for hydrophobic surface coatings showcases its application in materials science and surface engineering (Yin, Song, Liang, Zhang, Fang, Zhu & Zhu, 2017).

  • Photopolymerization Applications : The compound is used in the synthesis of photoinitiators for ultraviolet-curable pigmented coatings, relevant in materials science and polymer chemistry (Angiolini, Caretti, Corelli, Carlini & Rolla, 1997).

properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUOTFJJFCTJJ-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

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